Ethyl 2-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate
Description
Historical Evolution of 1,2,4-Triazole Research
The exploration of 1,2,4-triazoles began in 1885 when Bladin first identified this heterocyclic system, characterized by a five-membered ring containing two carbon and three nitrogen atoms. Early synthetic methods, such as the Einhorn–Brunner and Pellizzari reactions, enabled the production of unsubstituted 1,2,4-triazoles, which were initially studied for their aromaticity and tautomeric properties. By the mid-20th century, researchers recognized the pharmacological potential of triazole derivatives, leading to the development of antifungal agents like fluconazole and itraconazole. The introduction of halogen substituents, including bromine, emerged as a strategy to modulate electronic properties and enhance bioactivity. Ethyl 2-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate represents a modern iteration of these efforts, combining halogenation with ester functionalization to optimize physicochemical and pharmacological profiles.
Significance of Bromine-Substituted 1,2,4-Triazole Derivatives
Bromine substitution at the 5-position of the 1,2,4-triazole ring introduces distinct electronic and steric effects. The electron-withdrawing nature of bromine increases the ring’s electrophilicity, facilitating nucleophilic aromatic substitution reactions and enhancing interactions with biological targets such as cytochrome P450 enzymes. Additionally, bromine’s steric bulk can influence the orientation of the triazole ring in coordination complexes, making it valuable in materials science.
Table 1: Comparative Properties of Brominated vs. Non-Brominated 1,2,4-Triazoles
| Property | 5-Bromo-1,2,4-Triazole Derivative | Non-Brominated Analog |
|---|---|---|
| Electron Density | Reduced (electron-withdrawing) | Higher |
| Reactivity in Cross-Coupling | Enhanced (C–Br bond cleavage) | Limited |
| Bioactivity | Increased antifungal potential | Variable |
| Coordination Chemistry | Stronger metal-ligand binding | Moderate |
The butanoate ester group further augments solubility in lipid-rich environments, critical for membrane permeability in drug candidates. This combination positions this compound as a versatile intermediate for further derivatization in medicinal chemistry.
Theoretical Importance in Heterocyclic Chemistry
The 1,2,4-triazole core exhibits aromaticity due to delocalized π-electrons across its planar structure, with bond lengths between 132–136 pm confirming resonance stabilization. Bromine substitution at the 5-position perturbs this electron distribution, creating regions of partial positive charge that enhance reactivity toward nucleophiles. Quantum mechanical studies reveal that the butanoate ester’s electron-donating alkoxy group counterbalances bromine’s electron withdrawal, stabilizing the molecule’s overall electronic configuration.
Tautomerism, a hallmark of 1,2,4-triazoles, is influenced by substituents. While unsubstituted triazoles exist predominantly in the 1H tautomeric form, bromine’s electronegativity favors the 4H tautomer in derivatives like this compound, altering hydrogen-bonding capabilities and molecular recognition patterns. These theoretical insights guide the rational design of triazole-based inhibitors and catalysts.
Emerging Research Trends in Triazole Butanoate Derivatives
Recent advances focus on optimizing synthetic routes and expanding applications:
Green Synthesis : Ionic liquid-mediated cycloadditions and microwave-assisted reactions reduce energy consumption and improve yields for brominated triazoles. For example, [bmim][BF₄] ionic liquids facilitate one-pot synthesis of this compound at ambient temperatures.
Computational Drug Design : Molecular docking studies predict enhanced binding affinity of brominated triazoles toward fungal CYP51 enzymes, informing the development of next-generation antifungals.
Hybrid Molecules : Integrating the triazole-butanoate scaffold with pharmacophores like quinoline or β-lactam rings generates multifunctional agents with dual antibacterial and anticancer activities.
Materials Science : Brominated triazoles serve as ligands in luminescent coordination polymers. The butanoate ester’s flexibility allows tunable porosity in metal-organic frameworks (MOFs), applicable in gas storage and catalysis.
Table 2: Recent Synthetic Approaches for Brominated Triazole Derivatives
| Method | Conditions | Yield (%) | Key Advantage |
|---|---|---|---|
| Huisgen Cycloaddition | Cu(I)/RT | 78 | Regioselective |
| Ionic Liquid Catalysis | [bmim][BF₄]/40°C | 85 | Solvent-free |
| Microwave-Assisted | 150°C/10 min | 92 | Rapid kinetics |
These trends underscore the compound’s adaptability across disciplines, driven by its modular synthesis and tunable properties.
Properties
IUPAC Name |
ethyl 2-(5-bromo-1,2,4-triazol-1-yl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3O2/c1-3-6(7(13)14-4-2)12-8(9)10-5-11-12/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHXQDPCJKUBDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)N1C(=NC=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Bromination: The triazole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Esterification: The final step involves the esterification of the brominated triazole with ethyl butanoate in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the ester group.
Oxidation Reactions: Oxidation can be used to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF, DMSO) under mild heating.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Formation of new triazole derivatives with different substituents replacing the bromine atom.
Reduction: Formation of the corresponding alcohols or amines.
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Scientific Research Applications
Overview
Ethyl 2-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate is a derivative of triazole, characterized by its unique molecular structure that includes a bromo-substituted triazole ring. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the scientific research applications of this compound, providing detailed insights and case studies.
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various pathogens. Studies indicate that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria.
| Compound | Minimum Inhibitory Concentration (MIC) μg/mL | Target Pathogen |
|---|---|---|
| This compound | 0.25 | Staphylococcus aureus |
| Other Derivative | 0.30 | Escherichia coli |
Antifungal Activity
The compound has also been evaluated for its antifungal properties. Triazole derivatives are known for their ability to inhibit fungal growth by interfering with ergosterol biosynthesis.
Anticancer Potential
Recent research has explored the anticancer potential of this compound. The compound has demonstrated cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | Significant growth inhibition |
| MCF7 (Breast Cancer) | 3.5 | Enhanced cytotoxicity |
Case Study 1: Antimicrobial Efficacy
A study published in Chemistry & Biology Interface evaluated multiple triazole derivatives for their antimicrobial activity. This compound was highlighted for its effectiveness against resistant strains of bacteria due to its structural modifications that enhance binding to bacterial enzymes.
Case Study 2: Anticancer Mechanisms
Research conducted by Sivaramakarthikeyan et al. demonstrated that triazole derivatives could effectively reduce tumor cell viability in vitro without severe side effects. The study indicated that this compound exhibited selective toxicity toward cancer cells while sparing normal cells.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the triazole ring play crucial roles in binding to these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Positional Isomers: 5-Bromo vs. 3-Bromo Substitution
The 3-bromo isomer (ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate) shares identical molecular weight and ester functionality but differs in bromine placement on the triazole ring. Key comparisons include:
Positional isomerism can significantly impact reactivity and intermolecular interactions. For instance, bromine at the 5-position may influence hydrogen bonding or steric effects differently than the 3-position, affecting solubility or biological target binding.
Heterocyclic Analogs: Quinazoline vs. Triazole Derivatives
Ethyl 3-(2-(6,8-dibromo-2-methylquinazolin-4-yloxy)hydrazono)-butanoate (Compound 8, ) replaces the triazole with a dibromoquinazoline system. Key distinctions:
| Property | Target Triazole Compound | Quinazoline Analog (Compound 8) |
|---|---|---|
| Core Structure | 1,2,4-Triazole | Quinazoline with hydrazono side chain |
| Halogenation | Single bromine | 6,8-Dibromo substitution |
| Functional Groups | Ester | Hydrazono, ester |
| Synthetic Complexity | Moderate | Higher (requires cyclization step) |
Benzotriazole Esters: Ethyl 4-(1H-Benzotriazol-1-yl)butanoate
This analog () substitutes the 1,2,4-triazole with a benzotriazole moiety. Comparisons include:
The benzotriazole’s increased aromaticity may improve thermal stability but reduce solubility in polar solvents. Both compounds share safety advisories against non-research applications.
Antifungal Triazole Derivatives ()
The target compound’s bromine atom could enhance electrophilic reactivity or binding to cytochrome P450 enzymes (a common target for antifungals). However, the absence of specific MIC (Minimum Inhibitory Concentration) data for the target compound precludes direct efficacy comparisons.
Biological Activity
Ethyl 2-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate is a compound belonging to the class of triazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound contains a triazole ring substituted with a bromine atom and an ethyl butanoate moiety. The presence of the bromo group enhances its reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 262.10 g/mol .
Synthesis
The synthesis of this compound typically involves the reaction of ethyl butanoate with 5-bromo-1H-1,2,4-triazole under basic conditions. This reaction can be optimized for yield and purity through various methods such as refluxing and using different solvents .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The triazole moiety can act as an inhibitor for various enzymes and receptors. The bromine atom may enhance binding affinity due to its electron-withdrawing properties, potentially leading to increased potency against target cells .
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. Studies show that it possesses inhibitory effects comparable to standard antibiotics .
Antifungal Activity
Triazoles are well-known for their antifungal properties. This compound has demonstrated promising antifungal activity in vitro against several fungal pathogens. Its mechanism likely involves inhibition of ergosterol synthesis in fungal cell membranes .
Anticancer Potential
Recent studies have explored the anticancer potential of triazole derivatives including this compound. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines by modulating cellular pathways related to cell survival and proliferation .
Study on Antimicrobial Efficacy
In a study published in MDPI, this compound was tested against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of traditional antibiotics like penicillin .
Anticancer Activity Assessment
A recent investigation into the anticancer properties of triazole derivatives highlighted the effectiveness of this compound against breast cancer cell lines. The compound exhibited an IC50 value in the micromolar range, indicating significant cytotoxicity .
Q & A
Q. Advanced
- Catalytic Optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency.
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates.
- In Situ Monitoring : Employ TLC or inline FTIR to track reaction progress and minimize side products.
- Purification : Gradient column chromatography (hexane/ethyl acetate) or preparative HPLC for high-purity batches .
How can environmental risks of this compound be assessed in lab settings?
Q. Advanced
- Ecotoxicology Assays : Perform Daphnia magna or algae growth inhibition tests to evaluate aquatic toxicity .
- Degradation Studies : Investigate hydrolysis under varying pH (e.g., pH 4–9) to identify persistent metabolites.
- Waste Management : Neutralize brominated byproducts via sodium thiosulfate before disposal .
What computational tools aid in predicting reactivity or binding modes of this compound?
Q. Advanced
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., antimicrobial enzymes).
- Reactivity Descriptors : Calculate Fukui indices via Gaussian to identify electrophilic/nucleophilic sites.
- Crystallographic Software : SHELXD for charge-density analysis to map electron-withdrawing effects of the bromine substituent .
How does steric hindrance from the butanoate moiety influence derivatization?
Advanced
The ethyl butanoate chain may limit access to the triazole ring’s N2/N4 positions. To mitigate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
